A-Factor

Catalog No.
S543999
CAS No.
51311-41-2
M.F
C13H22O4
M. Wt
242.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-Factor

CAS Number

51311-41-2

Product Name

A-Factor

IUPAC Name

(4R)-4-(hydroxymethyl)-3-(6-methylheptanoyl)oxolan-2-one

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

InChI

InChI=1S/C13H22O4/c1-9(2)5-3-4-6-11(15)12-10(7-14)8-17-13(12)16/h9-10,12,14H,3-8H2,1-2H3/t10-,12?/m1/s1

InChI Key

REAWNMHCBIUKLZ-RWANSRKNSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone, 2S-isocapryloyl-3S-hydroxymethyl-gamma-butyrolactone, A-factor (Streptomyces), L-factor (Streptomyces)

Canonical SMILES

CC(C)CCCCC(=O)C1C(COC1=O)CO

Isomeric SMILES

CC(C)CCCCC(=O)[C@@H]1[C@@H](COC1=O)CO

The exact mass of the compound 2-Isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone is 242.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

A-factor (2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone) is the archetypal gamma-butyrolactone (GBL) microbial hormone, essential for triggering morphological differentiation and secondary metabolite biosynthesis (e.g., streptomycin) in Streptomyces species [1]. Operating at nanomolar concentrations, it binds specifically to the ArpA repressor, initiating the AdpA transcriptional cascade. For industrial fermentation and biosynthetic research, highly pure A-factor is procured to precisely synchronize culture development, overcome silent gene clusters, and maximize antibiotic titers without the metabolic burden and irreproducibility of crude extracts [1].

Substituting A-factor with generic GBLs (like 1,4-butyrolactone) or other natural autoregulators (such as IM-2 or Virginiae butanolides) fails due to the extreme stereochemical stringency of the ArpA receptor[1]. The ArpA binding pocket specifically requires the 6-keto group and the exact acyl chain length of A-factor. For instance, the IM-2 autoregulator cannot derepress ArpA even at concentrations up to 500 µM, whereas A-factor operates effectively at 1 nM [1]. Furthermore, simple synthetic analogs like 1,4-butyrolactone require massive dosing to achieve even partial pathway activation, introducing solvent toxicity and off-target metabolic shifts that ruin batch-to-batch reproducibility in high-value fermentation[2].

Absolute Receptor Specificity vs. IM-2 and Other GBLs

A-factor is uniquely capable of derepressing the ArpA receptor to activate the adpA regulon. In comparative biosensor assays, the IM-2 autoregulator failed to derepress ArpA even at 500 µM, whereas A-factor binds and triggers the cascade at its natural effective concentration of 10^-9 M (1 nM) [1].

Evidence DimensionArpA receptor derepression threshold
Target Compound DataEffective at 1 nM (10^-9 M)
Comparator Or BaselineIM-2 fails to derepress ArpA at 500 µM
Quantified Difference>500,000-fold difference in effective receptor activation
ConditionsArpA derepression assay / GBL biosensor system

Buyers targeting the adpA cascade must procure exact A-factor, as structurally similar natural GBLs are completely inactive at the ArpA receptor.

Nanomolar Efficacy vs. Generic 1,4-Butyrolactone

While cheap synthetic 1,4-butyrolactone (1,4-BL) is sometimes used as a generic inducer, it requires millimolar concentrations to weakly stimulate secondary metabolism [2]. In contrast, pure A-factor restores streptomycin production and aerial mycelium formation in deficient S. griseus mutants at a minimum effective concentration of just 1 nM (10^-9 M) [1], ensuring complete pathway activation without the toxicity or osmotic stress associated with high-dose generic GBLs.

Evidence DimensionMinimum Effective Concentration (MEC) for phenotypic restoration
Target Compound Data1 nM (10^-9 M) for full phenotypic restoration
Comparator Or BaselineGeneric 1,4-BL requires millimolar dosing for partial effect
Quantified Difference~1,000,000-fold lower dosing requirement
ConditionsS. griseus mutant phenotypic restoration and fermentation

Using exact A-factor minimizes additive volumes in bioreactors, preventing solvent-induced growth inhibition while guaranteeing maximum secondary metabolite yields.

Complete Activation of the strR Biosynthetic Gene Cluster

A-factor acts as a master switch, directly controlling the expression of strR, the pathway-specific transcriptional activator for streptomycin. In the absence of A-factor, strR transcription is fully repressed by ArpA. Addition of pure A-factor instantly dissociates ArpA, leading to a massive upregulation of the entire biosynthetic gene cluster, increasing antibiotic production up to 10-fold compared to uninduced baselines [1].

Evidence DimensionAntibiotic titer increase via transcriptional activation
Target Compound DataUp to 10-fold increase in streptomycin production
Comparator Or BaselineUninduced baseline (0 or minimal production)
Quantified DifferenceComplete ON/OFF transcriptional switch yielding 10x titer
ConditionsS. griseus fermentation monitoring strR mRNA and antibiotic titer

For industrial strain improvement and yield optimization, pure A-factor provides a precise, reproducible trigger to maximize secondary metabolite output.

Activation of Cryptic Biosynthetic Gene Clusters (BGCs)

A-factor is the premier choice for researchers attempting to awaken silent or cryptic secondary metabolite pathways in Streptomyces species. Because it acts as a global regulator via the AdpA cascade, adding A-factor to fermentation media can induce the expression of novel antibiotics and bioactive compounds that remain unexpressed under standard laboratory conditions [1].

Industrial Fermentation Synchronization

In large-scale antibiotic production, asynchronous culture development leads to suboptimal yields. Spiking bioreactors with precise nanomolar concentrations of A-factor synchronizes morphological differentiation and the onset of secondary metabolism across the entire mycelial population, ensuring a sharper, higher-yielding production phase[2].

Biosensor Development and Receptor Assays

A-factor is an essential standard for developing whole-cell biosensors or performing in vitro binding assays targeting TetR-family repressors (like ArpA). Its use as a positive control allows researchers to map GBL cross-talk and engineer synthetic biology circuits with high dynamic range and strict ligand specificity[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

242.15180918 Da

Monoisotopic Mass

242.15180918 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone
A-facto

Dates

Last modified: 02-18-2024
1: Matselyukh B, Mohammadipanah F, Laatsch H, Rohr J, Efremenkova O, Khilya V. N-methylphenylalanyl-dehydrobutyrine diketopiperazine, an A-factor mimic that restores antibiotic biosynthesis and morphogenesis in Streptomyces globisporus 1912-B2 and Streptomyces griseus 1439. J Antibiot (Tokyo). 2015 Jan;68(1):9-14. doi: 10.1038/ja.2014.86. Epub 2014 Jul 9. PubMed PMID: 25005816.
2: Hara O, Beppu T. Induction of streptomycin-inactivating enzyme by A-factor in Streptomyces griseus. J Antibiot (Tokyo). 1982 Sep;35(9):1208-15. PubMed PMID: 6292150.
3: Yao MD, Ohtsuka J, Nagata K, Miyazono K, Zhi Y, Ohnishi Y, Tanokura M. Complex structure of the DNA-binding domain of AdpA, the global transcription factor in Streptomyces griseus, and a target duplex DNA reveals the structural basis of its tolerant DNA sequence specificity. J Biol Chem. 2013 Oct 25;288(43):31019-29. doi: 10.1074/jbc.M113.473611. Epub 2013 Sep 9. PubMed PMID: 24019524; PubMed Central PMCID: PMC3829415.
4: Chi WJ, Jin XM, Jung SC, Oh EA, Hong SK. Characterization of Sgr3394 produced only by the A-factor-producin Streptomyces griseus IFO 13350, not by the A-factor deficient mutant. J Microbiol. 2011 Feb;49(1):155-60. doi: 10.1007/s12275-011-0330-z. Epub 2011 Mar 3. PubMed PMID: 21369994.
5: Tan GY, Bai L, Zhong JJ. Exogenous 1,4-butyrolactone stimulates A-factor-like cascade and validamycin biosynthesis in Streptomyces hygroscopicus 5008. Biotechnol Bioeng. 2013 Nov;110(11):2984-93. doi: 10.1002/bit.24965. Epub 2013 Aug 2. PubMed PMID: 23703669.
6: Hara O, Horinouchi S, Uozumi T, Beppu T. Genetic analysis of A-factor synthesis in Streptomyces coelicolor A3(2) and Streptomyces griseus. J Gen Microbiol. 1983 Sep;129(9):2939-44. PubMed PMID: 6415235.
7: Horinouchi S. A microbial hormone, A-factor, as a master switch for morphological differentiation and secondary metabolism in Streptomyces griseus. Front Biosci. 2002 Oct 1;7:d2045-57. Review. PubMed PMID: 12165483.
8: Miyake K, Horinouchi S, Yoshida M, Chiba N, Mori K, Nogawa N, Morikawa N, Beppu T. Detection and properties of A-factor-binding protein from Streptomyces griseus. J Bacteriol. 1989 Aug;171(8):4298-302. PubMed PMID: 2502536; PubMed Central PMCID: PMC210204.
9: Ando N, Matsumori N, Sakuda S, Beppu T, Horinouchi S. Involvement of afsA in A-factor biosynthesis as a key enzyme. J Antibiot (Tokyo). 1997 Oct;50(10):847-52. PubMed PMID: 9402990.
10: Morin JB, Adams KL, Sello JK. Replication of biosynthetic reactions enables efficient synthesis of A-factor, a γ-butyrolactone autoinducer from Streptomyces griseus. Org Biomol Chem. 2012 Feb 28;10(8):1517-20. doi: 10.1039/c2ob06653j. Epub 2012 Jan 16. PubMed PMID: 22246070.
11: Yao MD, Miyazono K, Ohtsuka J, Hirano S, Nagata K, Horinouchi S, Ohnishi Y, Tanokura M. Purification, crystallization and preliminary X-ray analysis of the DNA-binding domain of AdpA, the central transcription factor in the A-factor regulatory cascade in the filamentous bacterium Streptomyces griseus, in complex with a duplex DNA. Acta Crystallogr Sect F Struct Biol Cryst Commun. 2012 Aug 1;68(Pt 8):946-9. doi: 10.1107/S1744309112026899. Epub 2012 Jul 31. PubMed PMID: 22869129; PubMed Central PMCID: PMC3412780.
12: Onaka H, Sugiyama M, Horinouchi S. A mutation at proline-115 in the A-factor receptor protein of Streptomyces griseus abolishes DNA-binding ability but not ligand-binding ability. J Bacteriol. 1997 Apr;179(8):2748-52. PubMed PMID: 9098075; PubMed Central PMCID: PMC179026.
13: Horinouchi S, Ohnishi Y, Kang DK. The A-factor regulatory cascade and cAMP in the regulation of physiological and morphological development in Streptomyces griseus. J Ind Microbiol Biotechnol. 2001 Sep;27(3):177-82. Review. PubMed PMID: 11780789.
14: Ueda K, Umeyama T, Beppu T, Horinouchi S. The aerial mycelium-defective phenotype of Streptomyces griseus resulting from A-factor deficiency is suppressed by a Ser/Thr kinase of S. coelicolor A3(2). Gene. 1996 Feb 22;169(1):91-5. PubMed PMID: 8635757.
15: Gruzina VD, Gorbatiuk EV, Efremenkova OV, Filippova SN, El'-Registan GI, Dudnik IuV. [A new regulatory function of the A-factor--stimulation of the streptomyces spore germination]. Mikrobiologiia. 2003 Nov-Dec;72(6):770-4. Russian. PubMed PMID: 14768543.
16: Beppu T, Horinouchi S. Molecular mechanisms of the A-factor-dependent control of secondary metabolism in Streptomyces. Planta Med. 1991 Oct;57(7):S44-7. Review. PubMed PMID: 1956957.
17: Vasilenko TI, Tovarova II, Khokhlov AS. [Effect of the A-factor on the adenylate level in Streptomyces griseus]. Prikl Biokhim Mikrobiol. 1983 May-Jun;19(3):356-61. Russian. PubMed PMID: 6410372.
18: Birkó Z, Swiatek M, Szájli E, Medzihradszky KF, Vijgenboom E, Penyige A, Keseru J, van Wezel GP, Biró S. Lack of A-factor production induces the expression of nutrient scavenging and stress-related proteins in Streptomyces griseus. Mol Cell Proteomics. 2009 Oct;8(10):2396-403. doi: 10.1074/mcp.M900194-MCP200. Epub 2009 Jul 22. PubMed PMID: 19625340; PubMed Central PMCID: PMC2758764.
19: Recio E, Colinas A, Rumbero A, Aparicio JF, Martín JF. PI factor, a novel type quorum-sensing inducer elicits pimaricin production in Streptomyces natalensis. J Biol Chem. 2004 Oct 1;279(40):41586-93. Epub 2004 Jul 1. PubMed PMID: 15231842.
20: Birkó Z, Bialek S, Buzás K, Szájli E, Traag BA, Medzihradszky KF, Rigali S, Vijgenboom E, Penyige A, Kele Z, van Wezel GP, Biró S. The secreted signaling protein factor C triggers the A-factor response regulon in Streptomyces griseus: overlapping signaling routes. Mol Cell Proteomics. 2007 Jul;6(7):1248-56. Epub 2007 Mar 20. PubMed PMID: 17376769.

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